Bromo-PEG4-Azide

Catalog No.
S522125
CAS No.
M.F
C10H20BrN3O4
M. Wt
326.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG4-Azide

Product Name

Bromo-PEG4-Azide

IUPAC Name

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane

Molecular Formula

C10H20BrN3O4

Molecular Weight

326.19 g/mol

InChI

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2

InChI Key

YICYFFFKHLMTQK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bromo-PEG4-azide

The exact mass of the compound Bromo-PEG4-Azide is 325.0637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation and Protein Modification

Bromo-PEG4-Azide acts as a heterobifunctional linker. The Br group readily reacts with nucleophilic functional groups, such as amines or thiols, present on biomolecules like proteins or antibodies []. This allows for the stable attachment of the Bromo-PEG4-Azide linker to the biomolecule of interest.

The azide group on the other end of the linker participates in click chemistry reactions, a type of reaction known for its high efficiency and specificity []. Click chemistry allows researchers to easily attach various functionalities to the biomolecule via the Bromo-PEG4-Azide linker. These functionalities can include:

  • Targeting moieties that direct the biomolecule to specific cells or tissues [].
  • Imaging probes for tracking the biomolecule in vivo [].
  • Therapeutic payloads for targeted drug delivery [].

The PEG spacer in Bromo-PEG4-Azide plays a crucial role. PEG is a hydrophilic polymer, meaning it interacts well with water. This property increases the water solubility of the biomolecule conjugate, improving its circulation time in the body and reducing aggregation [].

Bromo-PEG4-Azide is a bifunctional polyethylene glycol derivative characterized by a bromine atom at one end and an azide functional group at the other. This compound has a molecular formula of C10H20BrN3O4C_{10}H_{20}BrN_{3}O_{4} and a molecular weight of approximately 326.2 g/mol. The presence of the hydrophilic polyethylene glycol spacer enhances its solubility in aqueous environments, making it particularly useful in biochemical applications. The azide group is known for its high reactivity in click chemistry, especially in copper-catalyzed azide-alkyne cycloaddition reactions, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions .

Bromo-PEG4-Azide doesn't possess any inherent biological activity. Its mechanism of action lies in its ability to covalently link two molecules through its bifunctional groups [].

  • The Br group can react with nucleophilic groups on biomolecules like proteins or antibodies.
  • The azide group participates in Click Chemistry with complementary alkynes on other molecules (drugs, probes, etc.).

This allows researchers to create conjugates where different biomolecules are tethered by the PEG spacer. The PEG spacer offers several advantages:

  • Increased water solubility of the conjugate [].
  • Improved biocompatibility and reduced immunogenicity.
  • Enhanced stability and circulation time of the conjugate in biological systems.

Bromo-PEG4-Azide is classified as a research-use-only chemical and should be handled with appropriate safety precautions []. Although specific data on its toxicity is limited, some general safety considerations include:

  • Wearing personal protective equipment (PPE) like gloves, goggles, and lab coats when handling the compound.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to institutional guidelines.

  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, allowing for the conjugation of various molecules.
  • Click Chemistry: The azide group can react with alkynes and other compatible groups (such as BCN and DBCO) to form stable triazole linkages, facilitating bioconjugation and polymerization processes .

The compound's unique structure allows it to engage in various biological activities, primarily through its reactivity. Its ability to form stable linkages via click chemistry makes it valuable for:

  • Bioconjugation: Attaching biomolecules such as proteins, peptides, or nucleic acids to surfaces or other molecules.
  • Drug Delivery Systems: Enhancing the solubility and stability of therapeutic agents while providing targeted delivery capabilities.

Bromo-PEG4-Azide can be synthesized through several methods:

  • Direct Functionalization: Starting with a polyethylene glycol backbone, bromination and azidation steps are performed sequentially to introduce the functional groups.
  • Click Chemistry: Utilizing pre-functionalized PEG derivatives that contain either azide or alkyne groups, followed by coupling reactions to achieve the desired bifunctionality .

Bromo-PEG4-Azide has numerous applications across various fields:

  • Bioconjugation: Used for attaching drugs or imaging agents to biomolecules.
  • Material Science: Employed in creating hydrogels or coatings that require specific functionalization.
  • Diagnostics: Useful in developing assays that require stable linkages between biomolecules.

Studies have shown that Bromo-PEG4-Azide interacts effectively with a range of biomolecules through its reactive functional groups. These interactions can be characterized using techniques such as:

  • Mass Spectrometry: To analyze conjugated products.
  • Nuclear Magnetic Resonance Spectroscopy: To study the structural properties of the resulting compounds after reaction.
  • Fluorescence Microscopy: To visualize bioconjugates in cellular environments .

Bromo-PEG4-Azide is part of a broader class of polyethylene glycol derivatives that possess unique functionalities. Below is a comparison with similar compounds:

Compound NameFunctional GroupsKey Features
Methoxy Polyethylene GlycolMethoxyCommonly used for drug solubilization
Azide Polyethylene GlycolAzidePrimarily used in click chemistry
Amine Polyethylene GlycolAmineUseful for attaching carboxylic acids
Thiol Polyethylene GlycolThiolEngages in thiol-maleimide coupling reactions
Maleimide Polyethylene GlycolMaleimideHighly reactive towards thiols, used in bioconjugation

Uniqueness of Bromo-PEG4-Azide

Bromo-PEG4-Azide stands out due to its dual functionality, combining both nucleophilic substitution potential and high reactivity in click chemistry. This allows it to serve as a versatile linker in various biochemical applications, making it particularly valuable for researchers seeking efficient methods for bioconjugation and material modification .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

325.06372 Da

Monoisotopic Mass

325.06372 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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